Transition Voltage Comparison: Bithiophene Phosphonic Acid (2TP) vs. Quarterthiophene (4TP) vs. Decylphosphonic Acid (DP) on ITO
In a direct head-to-head comparison using transition voltage spectroscopy (TVS), bithiophene phosphonic acid (2TP) bonded to an ITO surface exhibited a positive-bias transition voltage (Vtrans) of 0.94 ± 0.08 V, compared to 0.83 ± 0.07 V for quarterthiophene phosphonic acid (4TP) and 0.84 ± 0.09 V for decylphosphonic acid (DP) [1]. At negative bias, the aromatic 2TP and 4TP systems showed Vtrans > 1.2 V, whereas DP exhibited a symmetric value of 0.85 ± 0.10 V, indicating that the conjugated thiophene backbone introduces bias-polarity-dependent charge injection behavior absent in the saturated alkyl system [1].
| Evidence Dimension | Positive-bias transition voltage (Vtrans, V) |
|---|---|
| Target Compound Data | 2TP: 0.94 ± 0.08 V |
| Comparator Or Baseline | 4TP: 0.83 ± 0.07 V; DP: 0.84 ± 0.09 V |
| Quantified Difference | 2TP is 0.10–0.11 V higher than 4TP and DP at positive bias; no significant difference within statistical uncertainty |
| Conditions | Au//phosphonate-ITO molecular junction; transition voltage spectroscopy; positive bias (electrons from ITO to Au) |
Why This Matters
The statistically equivalent positive-bias Vtrans establishes that the phosphonate moiety dominates electron injection, enabling procurement of the more synthetically accessible bithiophene analog without sacrificing injection efficiency relative to the longer quarterthiophene system.
- [1] Rampulla, D. M., Wroge, C. M., Hanson, E. L., & Kushmerick, J. G. (2010). Charge Transport across Phosphonate Monolayers on Indium Tin Oxide. The Journal of Physical Chemistry C, 114(49), 20852–20855. doi:10.1021/jp107209m View Source
